molecular formula C11H14NO3P B1608757 Diethyl (4-cyanophenyl)phosphonate CAS No. 28255-72-3

Diethyl (4-cyanophenyl)phosphonate

Cat. No. B1608757
CAS RN: 28255-72-3
M. Wt: 239.21 g/mol
InChI Key: OKBKKZGFMZJHJL-UHFFFAOYSA-N
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Description


Diethyl (4-cyanophenyl)phosphonate is a chemical compound with the molecular formula C₁₁H₁₄NO₃P . It belongs to the class of phosphonates , which are organic compounds containing a phosphorus atom bonded to two oxygen atoms and one carbon atom. The compound features a cyano group (CN) attached to a phenyl ring, along with two ethyl groups linked to the phosphorus atom. It is commonly used as a phosphorylating agent in organic synthesis.


2.

Synthesis Analysis


The synthesis of Diethyl (4-cyanophenyl)phosphonate involves the reaction of 4-cyanobenzaldehyde with diethyl phosphite . The reaction typically proceeds under catalytic conditions , often employing a base or acid catalyst. The overall process can be summarized as follows:


[ \text{4-cyanobenzaldehyde} + \text{diethyl phosphite} \rightarrow \text{Diethyl (4-cyanophenyl)phosphonate} ]


3.

Molecular Structure Analysis


The compound’s molecular structure consists of a phenyl ring substituted with a cyano group (CN) at the para position. The phosphorus atom is bonded to two ethyl groups (diethyl) and an oxygen atom. The P-C bond is crucial for its reactivity in various reactions.


4.

Chemical Reactions Analysis


Diethyl (4-cyanophenyl)phosphonate participates in several chemical reactions, including:



  • Hydrolysis : Under acidic or basic conditions, the C-O bond can be cleaved, yielding the corresponding phosphonic or phosphinic acid.

  • Dealkylation : Removal of the ethyl groups from the phosphorus atom.

  • Substitution Reactions : The cyano group can undergo nucleophilic substitution reactions.


5.

Physical And Chemical Properties Analysis



  • Melting Point : Diethyl (4-cyanophenyl)phosphonate typically melts around 60-70°C .

  • Solubility : It is soluble in organic solvents like acetone , ethyl acetate , and dichloromethane .


7.

Safety And Hazards



  • Toxicity : As with most organic phosphonates, it should be handled with care due to its potential toxicity.

  • Flammability : It is not highly flammable but should be stored away from open flames.

  • Protective Measures : Use appropriate protective gear (gloves, goggles) when handling.


8.

Future Directions


Research on Diethyl (4-cyanophenyl)phosphonate could explore:



  • New Synthetic Applications : Investigate novel reactions and applications.

  • Biological Activity : Further study its potential as an antibacterial or antiviral agent.


properties

IUPAC Name

4-diethoxyphosphorylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14NO3P/c1-3-14-16(13,15-4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBKKZGFMZJHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394207
Record name Diethyl (4-cyanophenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (4-cyanophenyl)phosphonate

CAS RN

28255-72-3
Record name Diethyl (4-cyanophenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RS Shaikh, SJS Düsel, B König - ACS Catalysis, 2016 - ACS Publications
Aryl phosphonates are functional groups frequently found in pharmaceutical and crop protection agents. For their synthesis via C–P bond formation typically transition-metal-catalyzed …
Number of citations: 146 pubs.acs.org
R Lapierre, TMT Le, B Schiavi, D Thevenet… - … Process Research & …, 2023 - ACS Publications
Herein we disclose our study toward the synthesis of aryl phosphonates using either photocatalytic conditions or a photoinduced process. First, a phosphonylation reaction catalyzed by …
Number of citations: 2 pubs.acs.org
BW McNichols - 2017 - search.proquest.com
Styryl phosphonic and cinnamic acid derivatives have been gaining attention as key candidates to modulate specific electrode properties in organic electronic devices such as work …
Number of citations: 1 search.proquest.com
M Obst, RS Shaikh, B König - Reaction Chemistry & Engineering, 2017 - pubs.rsc.org
A novel reactor for solvent-free, visible-light-driven photocatalytic transformations was developed. By rotation of the reaction vessel, the reaction mixture forms a thin film, which allows …
Number of citations: 15 pubs.rsc.org
L Pan - 2021 - scholarworks.iupui.edu
Aromatic rings are universal motifs in natural products, pharmaceuticals, agrochemicals, and wide variety of organic materials. Aromatic halides are widely used as synthetic precursors …
Number of citations: 3 scholarworks.iupui.edu
M Neumeier - 2020 - epub.uni-regensburg.de
The introductory chapter offers the reader a short overview about the history and most important concepts in photo(redox) catalysis. In the second chapter, the recent advances of a …
Number of citations: 5 epub.uni-regensburg.de
M Obst - 2019 - epub.uni-regensburg.de
Methods for solvent-free photocatalysis and the synthesis in deep-eutectic solvents were developed. Chapter 1 gives an overview about reported approaches on synthesis without …
Number of citations: 5 epub.uni-regensburg.de

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